molecular formula C11H13BO5 B1316571 (3,5-Diformyl-2-propoxyphenyl)boronic acid CAS No. 1072951-92-8

(3,5-Diformyl-2-propoxyphenyl)boronic acid

Cat. No. B1316571
CAS RN: 1072951-92-8
M. Wt: 236.03 g/mol
InChI Key: OSVFOHHYFMQYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,5-Diformyl-2-propoxyphenyl)boronic acid” is a self-assembled active agent with antimicrobial and antiviral properties .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of “(3,5-Diformyl-2-propoxyphenyl)boronic acid” is C11H13BO5, and its molecular weight is 236.03 .


Chemical Reactions Analysis

Boronic acids, such as “(3,5-Diformyl-2-propoxyphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

“(3,5-Diformyl-2-propoxyphenyl)boronic acid” is a solid substance with a melting point of 97-101°C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Sensing Applications

Boronic acids, including (3,5-Diformyl-2-propoxyphenyl)boronic acid , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is exploited in various sensing applications, both in homogeneous assays and heterogeneous detection systems. For example, they can be used as fluorescent sensors for catechol and its amino-derivatives like dopamine .

Antimicrobial and Antiviral Properties

This specific boronic acid derivative has been identified as having antimicrobial and antiviral properties. It can be utilized as an active agent in the development of new pharmaceuticals targeting microbial and viral infections .

Proteomics Research

The compound is available for purchase as a reagent for proteomics research, indicating its utility in the study of proteins and their biological functions .

Cross-Coupling Reactions

Boronic acids are frequently used in cross-coupling reactions, which are valuable in creating complex organic compounds. This compound could potentially be used in such reactions to synthesize new materials or pharmaceuticals .

Catalysis

In catalysis, boronic acids can act as catalysts or co-catalysts due to their ability to form stable complexes with various substrates .

Medicinal Chemistry

Given its antimicrobial properties, this compound may also find applications in medicinal chemistry for the design of drugs with improved efficacy against resistant strains of bacteria or viruses .

Polymer Materials

Boronic acids are sometimes incorporated into polymers to give them specific properties, such as fluorescence or the ability to bind to certain substances .

Optoelectronics Materials

The electronic properties of boronic acids make them candidates for use in optoelectronic materials, which are used in devices that convert electrical signals into photon signals and vice versa .

BMC Chemistry - Boronic acids for sensing ChemicalBook - (3,5-Diformyl-2-propoxyphenyl)boronic acid Santa Cruz Biotechnology - 3,5-Diformyl-2-propoxyphenylboronic acid MDPI - Recent Advances in the Synthesis of Borinic Acid Derivatives

Mechanism of Action

Future Directions

The future directions of “(3,5-Diformyl-2-propoxyphenyl)boronic acid” and similar compounds could involve further exploration of their potential applications in the pharmaceutical industry. Additionally, ongoing research into the Suzuki–Miyaura coupling and other reactions involving boronic acids could lead to the development of new synthetic methods and applications .

properties

IUPAC Name

(3,5-diformyl-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVFOHHYFMQYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584923
Record name (3,5-Diformyl-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Diformyl-2-propoxyphenyl)boronic acid

CAS RN

1072951-92-8
Record name (3,5-Diformyl-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.